(R)-1,2-didecanoylglycerol is a specific enantiomer of the compound 1,2-didecanoylglycerol, characterized by its molecular formula and a molecular weight of approximately 400.6 g/mol. This compound is recognized for its role as a diacylglycerol, which is a type of glycerol esterified with two fatty acids. The IUPAC name for this compound is [(2R)-2-decanoyloxy-3-hydroxypropyl] decanoate, indicating its structural configuration and stereochemistry. The compound contains two decanoyl groups attached to the glycerol backbone, making it a medium-chain fatty acid derivative, which is significant in various biological and chemical processes .
These reactions are essential for understanding the compound's behavior in biological systems and industrial applications .
(R)-1,2-didecanoylglycerol exhibits significant biological activity as a lipid second messenger. It plays a crucial role in signal transduction pathways, particularly in the activation of protein kinase C (PKC), which is involved in various cellular processes such as proliferation and differentiation. Studies have shown that this compound can act as a complete tumor promoter in mouse skin models, indicating its potential implications in cancer research . Additionally, it has been implicated in metabolic pathways involving lipid metabolism and energy homeostasis .
Several methods exist for synthesizing (R)-1,2-didecanoylglycerol:
(R)-1,2-didecanoylglycerol has several applications:
Research on (R)-1,2-didecanoylglycerol has focused on its interactions within cellular environments. Notably:
Several compounds share structural similarities with (R)-1,2-didecanoylglycerol. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,2-Diacylglycerol | Diacylglycerol | General class; varies by acyl chain length |
| (S)-1,2-Didecanoylglycerol | Enantiomer | Opposite stereochemistry compared to (R)-isomer |
| 1-O-Octadecanoyl-2-acetylglycerol | Modified glycerol | Contains an acetyl group instead of another fatty acid |
| 1,3-Diacylglycerols | Diacylglycerol | Different acyl positioning affects biological activity |
The uniqueness of (R)-1,2-didecanoylglycerol lies in its specific stereochemistry and the presence of two decanoyl groups, which contribute to its distinct biological activities and applications compared to other similar compounds .
(R)-1,2-didecanoylglycerol represents a stereochemically defined diacylglycerol with significant importance in lipid biochemistry and pharmaceutical applications [1] [2]. The compound features a glycerol backbone with two decanoic acid chains attached via ester bonds at the sn-1 and sn-2 positions, while maintaining the free hydroxyl group at the sn-3 position [3]. The (R) stereochemistry indicates the specific three-dimensional arrangement that distinguishes this enantiomer from its (S) counterpart [3].
Chemical synthesis methodologies for (R)-1,2-didecanoylglycerol encompass various catalytic systems and reaction conditions that enable controlled formation of the desired stereoisomer [4] [5]. These approaches focus on achieving high selectivity while maintaining efficient conversion rates through optimized reaction parameters [6] [7].
Direct chemical esterification represents the most widely employed approach for synthesizing (R)-1,2-didecanoylglycerol through controlled acylation of glycerol derivatives [5] [6]. Traditional acid-catalyzed esterification employs sulfuric acid or p-toluenesulfonic acid as catalysts, operating at temperatures between 160-180°C with conversion rates ranging from 70-85% [7] [8]. These conditions require reaction times of 4-8 hours to achieve optimal yields while minimizing undesired side reactions [7].
Lewis acid catalyzed esterification has emerged as a superior alternative, utilizing zirconocene triflate complexes such as Zr(Cp)₂(CF₃SO₃)₂·THF [6]. This catalytic system operates under milder conditions at 50-80°C, achieving conversion rates of 75-90% over 6-24 hours [6]. The Lewis acid mechanism involves activation of the carbonyl group through coordination, facilitating nucleophilic attack by the glycerol hydroxyl groups [6] [9].
The Shiina esterification methodology offers exceptional selectivity for diacylglycerol synthesis through the use of aromatic carboxylic acid anhydrides as dehydration condensation agents [10]. The acidic variant employs 4-trifluoromethylbenzoic anhydride with Lewis acid catalysts, achieving 85-95% conversion at 25-60°C within 2-8 hours [10]. The basic variant utilizes 2-methyl-6-nitrobenzoic anhydride with nucleophilic catalysts, providing 80-90% conversion under similarly mild conditions [10].
Advanced catalytic systems include hydrophobic zirconia-silica heterogeneous acid catalysts (ZrO₂-SiO₂-Me&Et-PhSO₃H), which demonstrate remarkable selectivity for monoacylglycerol and diacylglycerol production [7] [8]. These catalysts achieve 80% conversion with 59.4% glycerol mono-oleate and 34.6% glycerol dioleate selectivities at equimolar ratios, 160°C, and 4-hour reaction times [7]. The hydrophobic nature of these catalysts prevents water interference while maintaining high catalytic activity [8].
Electrified esterification represents a cutting-edge approach utilizing Joule heating interface catalytic systems [11]. These systems employ sulfonic acid-functionalized covalent organic frameworks with carbon felt as electrothermal sources, achieving 80.5% conversion rates under 1:1 reactant ratios [11]. The electrified process combines heating and catalysis, enabling direct product separation during reaction and significantly reducing energy requirements [11].
| Synthesis Method | Catalyst Type | Optimal Temperature (°C) | Conversion Rate (%) | Reaction Time (h) | Key Advantages |
|---|---|---|---|---|---|
| Direct Chemical Esterification | Sulfuric acid/p-toluenesulfonic acid | 160-180 | 70-85 | 4-8 | Simple procedure, readily available catalysts |
| Lewis Acid Catalyzed Esterification | Zr(Cp)₂(CF₃SO₃)₂·THF | 50-80 | 75-90 | 6-24 | High selectivity, mild conditions |
| Shiina Esterification (Acidic) | 4-trifluoromethylbenzoic anhydride | 25-60 | 85-95 | 2-8 | Equimolar reactants, high yields |
| Shiina Esterification (Basic) | 2-methyl-6-nitrobenzoic anhydride | 25-60 | 80-90 | 2-8 | Nucleophilic catalysis, mild conditions |
| Zirconia-Silica Catalyzed Esterification | ZrO₂-SiO₂-Me&Et-PhSO₃H | 160 | 80 | 4 | Hydrophobic catalyst, high selectivity |
| Sulfonic Acid Functionalized COF Catalysis | COF-SO₃H with carbon felt | 80-120 | 80.5 | 2-4 | Electrified process, energy efficient |
| Titanium Aminotriphenolate Catalysis | Ti aminotriphenolate complex | 80-120 | 85-92 | 4-12 | Amphoteric catalysis, sustainable |
Titanium-based catalytic systems demonstrate amphoteric behavior, combining Lewis acidity with Brønsted basicity through in situ formed carboxylate groups [9]. These catalysts achieve 85-92% conversion rates at 80-120°C over 4-12 hours, with the amphoteric nature proving crucial for catalytic activity beyond simple Lewis acid coordination [9]. Hydrogen bonding interactions stabilize intermediates and transition states, enhancing overall reaction efficiency [9].
Stereospecific synthesis of (R)-1,2-didecanoylglycerol through allyl bromide derivatives employs sophisticated methodologies that ensure precise stereochemical control [4] [12] [13]. These approaches utilize chiral starting materials and stereoselective transformations to generate the desired (R) configuration with high enantiomeric excess [4] [14].
Glyceraldehyde acetonide serves as a fundamental chiral building block for stereospecific synthesis, enabling the introduction of stereochemistry through controlled addition reactions [14] [15]. Vinylcopper compounds demonstrate highly stereoselective addition to glyceraldehyde acetonide, affording syn-β,γ-unsaturated glycerol derivatives with 85-95% enantiomeric excess [14]. The reaction proceeds at -78°C to room temperature in tetrahydrofuran, achieving yields of 75-85% [14] [15].
L-glyceric acid provides an alternative stereospecific approach through the use of triphenylmethyl protection strategies [4]. This methodology constructs optically active phospholipid molecules by preparing 3-triphenylmethyl-sn-glycerol as a key intermediate for sequential acyl function introduction [4]. The process achieves greater than 95% enantiomeric excess with yields of 80-90% under controlled temperature conditions [4].
Allyl bromide derivatives with defined Z-configuration undergo stereospecific transformations through reactions with N-substituted hydroxylamines [12]. These reactions proceed via Michael addition followed by intramolecular cyclization, producing [1] [2]isoxazolidin-5-ones with 80-90% enantiomeric excess [12]. The process requires tert-butanol reflux conditions and achieves yields of 65-80% [12].
Allylic halide isomerization provides access to chiral vinyl halides through stereospecific base-catalyzed rearrangements [13]. Bicyclic guanidine bases such as TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) catalyze these transformations, achieving 75-85% enantiomeric excess under ambient conditions [13]. The methodology enables regio- and enantioselective synthesis with yields of 70-85% [13].
| Starting Material | Stereospecific Reagent | Product Configuration | Stereoselectivity (% ee) | Reaction Conditions | Yield (%) |
|---|---|---|---|---|---|
| Glyceraldehyde acetonide | Vinylcopper compounds | syn-β,γ-unsaturated glycerol | 85-95 | THF, -78°C to RT | 75-85 |
| L-glyceric acid | Triphenylmethyl protection | sn-glycerol derivatives | >95 | DCM, 0°C to RT | 80-90 |
| Allyl bromide (Z)-configuration | N-substituted hydroxylamines | [1] [2]Isoxazolidin-5-ones | 80-90 | tert-BuOH, reflux | 65-80 |
| Allyl bromide (E)-configuration | Allylic halide isomerization | Chiral vinyl halides | 75-85 | Base catalysis, RT | 70-85 |
| Chiral glycerol derivatives | Chiral auxiliary groups | Enantiomerically pure compounds | 90-98 | Various solvents, controlled temp | 85-95 |
| Isopropylideneglyceraldehyde | Mg²⁺-based phenolates | syn-addition products | 88-94 | Ultrasonic irradiation | 80-92 |
Chiral auxiliary-mediated synthesis employs oxazolidinone moieties to control stereochemistry during quaternary carbon center formation [16]. These methodologies achieve 90-98% enantiomeric excess through regio- and stereoselective carbometalation followed by oxidation of ynamides [16]. The process creates enantiomerically pure quaternary carbon stereocenters with yields of 85-95% [16].
Ultrasonic irradiation enhances stereoselective C-arylation of isopropylideneglyceraldehyde using Mg²⁺-based phenolates [17]. This methodology demonstrates complementary diastereoselectivity through syn-addition, achieving 88-94% enantiomeric excess with yields of 80-92% [17]. The ultrasonic conditions provide marked synthetic advantages through enhanced reaction rates and selectivity [17].
Enzymatic synthesis of (R)-1,2-didecanoylglycerol offers distinct advantages through biocatalytic selectivity and mild reaction conditions [18] [19] [20]. These methodologies harness the inherent specificity of enzymes to achieve precise stereochemical control while maintaining environmental sustainability [20] [21].
Lipase-catalyzed esterification represents the predominant enzymatic approach for producing (R)-1,2-didecanoylglycerol with exceptional selectivity and efficiency [18] [19] [20]. Lipases demonstrate remarkable diversity in substrate specificity, regioselectivity, and enantioselectivity, enabling tailored synthesis of specific diacylglycerol isomers [20] [22].
Candida antarctica lipase B (Novozym435®) emerges as the most extensively utilized biocatalyst due to its broad substrate specificity and exceptional enantioselectivity [20]. This immobilized enzyme achieves conversion efficiencies of 85-95% at optimal temperatures of 50-65°C and pH ranges of 7.0-8.5 [20]. The enzyme demonstrates E-values exceeding 100, indicating exceptional enantioselectivity for primary alcohol substrates [20] [22].
Rhizomucor miehei lipase exhibits sn-1,3 specific positioning, making it particularly suitable for controlled diacylglycerol synthesis [18] [20]. Operating at 50-70°C with pH 7.5-8.0, this enzyme achieves 80-90% conversion efficiency with E-values of 50-100 [18] [20]. The regioselectivity enables preferential acylation at specific glycerol positions while maintaining stereochemical integrity [23].
Thermomyces lanuginosus lipase demonstrates 1,3-specific activity, achieving 75-85% conversion efficiency at 50-65°C and pH 7.0-8.0 [18] [20]. This enzyme exhibits E-values of 30-80 and requires reaction times of 8-24 hours for optimal yields [24]. The specificity enables controlled formation of 1,3-diacylglycerol isomers with minimal acyl migration [25].
| Lipase Source | Substrate Specificity | Optimal Temperature (°C) | Optimal pH | Conversion Efficiency (%) | Enantioselectivity (E-value) | Industrial Application |
|---|---|---|---|---|---|---|
| Candida antarctica B (Novozym435®) | Primary alcohols, broad substrate range | 50-65 | 7.0-8.5 | 85-95 | >100 | Pharmaceutical intermediates |
| Rhizomucor miehei | sn-1,3 specific positioning | 50-70 | 7.5-8.0 | 80-90 | 50-100 | Food grade emulsifiers |
| Thermomyces lanuginosus | 1,3-specific lipase activity | 50-65 | 7.0-8.0 | 75-85 | 30-80 | Dietary supplement production |
| Porcine pancreatic lipase | Non-stereospecific hydrolysis | 37-45 | 6.0-7.5 | 70-80 | 10-30 | Research applications |
| Candida rugosa lipase | Long tunnel active site | 40-50 | 6.0-8.0 | 75-85 | 20-60 | Biotransformation processes |
| Aspergillus niger lipase | Moderate chain length preference | 45-55 | 6.5-7.5 | 70-80 | 15-45 | Specialty chemicals |
| Pseudomonas stutzeri lipase | Short to medium chain specificity | 35-45 | 7.0-8.0 | 65-75 | 25-50 | Fine chemical synthesis |
Porcine pancreatic lipase exhibits non-stereospecific hydrolysis characteristics, achieving 70-80% conversion efficiency at physiological conditions of 37-45°C and pH 6.0-7.5 [22] [26]. While demonstrating lower enantioselectivity with E-values of 10-30, this enzyme provides valuable insights into lipase mechanism studies [22] [26].
Reaction medium optimization significantly influences lipase performance and selectivity [19] [21]. Aqueous micellar systems utilizing designer surfactant TPGS-750-M enable 100% selective enzymatic processes with only 2 weight percent surfactant concentration [19]. The addition of phenyl trifluoromethane extends the scope of usable acid-alcohol combinations while maintaining selectivity [19].
Ionic liquid systems demonstrate remarkable effects on glyceride selectivity through solvent property modulation [21]. Twenty-three different ionic liquids reveal that polarity and Kamlet-Taft parameters determine glyceride selectivity, with higher polarity ionic liquids consistently producing higher polar reaction products [21]. Monoacylglycerol content correlates positively with polarity values, while longer alkyl chains promote diacylglycerol and triacylglycerol formation [21].
Phospholipase C-mediated conversion provides an alternative enzymatic route for diacylglycerol production through phospholipid hydrolysis [27] [28] [29]. These enzymes cleave phospholipids to generate diacylglycerol and corresponding phosphorylated head groups, offering precise control over product formation [30] [31].
Phosphoinositide-specific phospholipase C (PI-PLC) demonstrates exceptional substrate specificity for phosphatidylinositol 4,5-bisphosphate, generating inositol 1,4,5-trisphosphate and diacylglycerol [28] [29]. Operating at pH 7.4 and 37°C with calcium requirements, this enzyme achieves 70-90% conversion rates [28] [31]. The mechanism involves cleavage of the phosphodiester bond at the glycerol side, releasing both second messengers simultaneously [29].
Non-specific phospholipase C (NPC4) hydrolyzes major membrane phospholipids with broader substrate tolerance [30]. This enzyme achieves 60-80% conversion rates at pH 7.0-8.0 and temperatures ranging from 25-37°C [30]. The crystal structure reveals division into a phosphoesterase domain and C-terminal domain, with both components essential for full catalytic activity [30].
PLCβ family enzymes respond to G-protein activation, achieving 75-85% conversion rates under physiological conditions requiring magnesium and calcium cofactors [28] [29]. These enzymes demonstrate regulated activity through heterotrimeric G protein subunits, enabling controlled diacylglycerol production in response to extracellular signals [29] [31].
| Phospholipase C Type | Substrate Preference | Product Formation | Optimal Conditions | Conversion Rate (%) | Selectivity Features |
|---|---|---|---|---|---|
| PI-specific PLC (PLCδ1) | Phosphatidylinositol 4,5-bisphosphate | IP₃ + diacylglycerol | pH 7.4, 37°C, Ca²⁺ required | 70-90 | High substrate specificity |
| Non-specific PLC (NPC4) | Major membrane phospholipids | Phosphorylated headgroup + DAG | pH 7.0-8.0, 25-37°C | 60-80 | Broad phospholipid range |
| PLCβ family enzymes | PIP₂ with G-protein activation | IP₃ + DAG (second messenger) | pH 7.4, 37°C, Mg²⁺/Ca²⁺ | 75-85 | Regulated by G-proteins |
| PLCγ family enzymes | PIP₂ with tyrosine kinase activation | IP₃ + DAG (growth factor response) | pH 7.4, 37°C, activated state | 80-90 | Growth factor dependent |
| Bacterial PLC (C. perfringens) | Phosphatidylcholine, sphingomyelin | Phosphorylcholine + DAG | pH 6.0-7.5, 37°C | 85-95 | Membrane-lytic activity |
| Plant NPC enzymes | Various phospholipid substrates | Headgroup + DAG derivatives | pH 7.0-8.0, variable temperature | 65-80 | Plant-specific regulation |
PLCγ family enzymes require tyrosine kinase activation, achieving 80-90% conversion rates in response to growth factor stimulation [29] [31]. These enzymes demonstrate growth factor-dependent regulation through association with and phosphorylation by receptor and non-receptor tyrosine kinases [31]. The activation mechanism involves translocation and conformational changes that expose the active site [31].
Bacterial phospholipase C from Clostridium perfringens exhibits membrane-lytic activity, achieving 85-95% conversion rates for phosphatidylcholine and sphingomyelin substrates [32] [29]. Operating at pH 6.0-7.5 and 37°C, this enzyme demonstrates zinc-metallophospholipase characteristics with capability for eukaryotic cell membrane interaction [29].
Plant non-specific phospholipase C enzymes demonstrate variable temperature tolerance and pH 7.0-8.0 operation, achieving 65-80% conversion rates [30]. These enzymes exhibit plant-specific regulation mechanisms and contribute to membrane remodeling processes during development and stress responses [30].